2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidin-4-one derivative featuring a 4-chlorophenyl group at position 1, a thioacetamide linker at position 6, and an o-tolyl substituent on the acetamide moiety. Its structure combines a heterocyclic core with sulfhydryl and aryl groups, which are critical for modulating biological activity and physicochemical properties. The compound’s synthesis typically involves nucleophilic substitution reactions between pyrazolo[3,4-d]pyrimidin-6-thiol precursors and α-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Its molecular weight is approximately 439.9 g/mol (exact value depends on isotopic purity), and it exhibits moderate solubility in polar aprotic solvents like DMF or DMSO.
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c1-12-4-2-3-5-16(12)23-17(27)11-29-20-24-18-15(19(28)25-20)10-22-26(18)14-8-6-13(21)7-9-14/h2-10H,11H2,1H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKAAHCILNLBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer and anti-inflammatory effects, supported by various studies and research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C21H18ClN5O2S, with a molecular weight of approximately 439.92 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core linked to a thioacetamide moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In one study, it showed an IC50 value of 49.85 μM against A549 lung cancer cells, indicating its ability to inhibit cell proliferation effectively .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression. Specifically, it has been shown to affect pathways involving Aurora-A kinase and CDK2 inhibition, which are critical in cancer cell proliferation .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects:
- Inhibition of COX Enzymes : Pyrazolo derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. The compound's structural features suggest potential COX inhibitory activity .
Data Table: Biological Activity Summary
| Activity | Tested Cell Lines | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 | 49.85 | Induction of apoptosis |
| Anticancer | HCT116 | 25 | CDK2 inhibition |
| Anti-inflammatory | COX Inhibition | Not specified | Inhibition of inflammatory pathways |
Case Studies
- Xia et al. Study : This research focused on the synthesis and evaluation of pyrazole derivatives for their antitumor properties. The compound showed promising results in inducing apoptosis in cancer cells and inhibiting tumor growth .
- Fan et al. Research : Investigated similar compounds linked to pyrazole structures that exhibited autophagy without apoptosis in A549 cells, highlighting the diverse mechanisms through which these compounds can exert their effects .
- Strocchi et al. Findings : This study evaluated various pyrazolo derivatives against hepatocellular carcinoma (HCC) cell lines, where the compound demonstrated significant anticancer potential .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
~193°C for the target compound). Pyrazolo[3,4-d]pyrimidin-4-one derivatives generally exhibit enhanced metabolic stability compared to simpler pyrimidinones due to fused ring rigidity .
Substituent Effects on Physicochemical Properties: Position 1 Substituents: The 4-chlorophenyl group in the target compound provides moderate steric bulk and electron-withdrawing effects. Replacing it with a 2-chloro-2-phenylethyl group (as in ) increases molecular weight by ~100 g/mol and lowers melting points (107–118°C vs. ~193°C), likely due to reduced crystallinity. Acetamide Modifications: The o-tolyl group in the target compound enhances lipophilicity compared to morpholinophenyl (e.g., ) or 4-chlorophenyl (e.g., ) substituents. Morpholino groups improve aqueous solubility but may reduce membrane permeability .
Key Observations:
- Nucleophilic Substitution : The target compound and its close analogues (e.g., ) are synthesized via thiol-displacement reactions using α-chloroacetamides. Yields (~44–46%) are consistent with steric hindrance from bulky aryl groups.
- Alternative Routes : HS38 employs Suzuki coupling for introducing aromatic groups, enabling modular synthesis but requiring palladium catalysts. Reactions with maleimides (e.g., ) achieve higher yields (76%) due to favorable kinetics in dioxane.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of the pyrazolo[3,4-d]pyrimidine core. A common approach includes:
- Step 1: Cyclization of 4-chlorophenyl derivatives with thioacetamide to form the pyrazolo-pyrimidine scaffold.
- Step 2: Acylation with α-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃/NaH) to introduce the thioacetamide group .
- Step 3: Coupling with o-toluidine via nucleophilic substitution. Critical Parameters:
- Temperature (60–80°C for cyclization; room temperature for acylation).
- Solvent choice (DMSO or DMF for polar intermediates; ethanol for final coupling).
- Catalyst selection (e.g., NaH for deprotonation). Yields range from 65–85%, with purity >95% achievable via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are most effective for structural characterization?
- 1H NMR: Key peaks include aromatic protons (δ 7.2–7.6 ppm), NHCO (δ ~10.2 ppm), and SCH₂ (δ ~4.1 ppm) .
- HPLC-MS: Validates molecular weight (C₂₁H₁₈ClN₅O₂S; MW 451.9 g/mol) and purity.
- FTIR: Confirms carbonyl (C=O, ~1680 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups .
Advanced Research Questions
Q. How can computational methods guide reaction optimization and mechanistic studies?
- Density Functional Theory (DFT): Models transition states for cyclization and acylation steps, predicting regioselectivity in pyrazolo-pyrimidine formation .
- Molecular Dynamics (MD): Simulates solvent effects on intermediate stability (e.g., DMSO stabilizes polar transition states).
- Retrosynthetic Analysis: Identifies viable precursors (e.g., 4-chlorophenylhydrazine, thiourea derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
